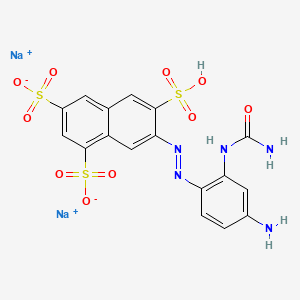
4-(1-Hydroxyethyl)resorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxyethyl)resorcinol is an organic compound that belongs to the resorcinol family. It is characterized by the presence of a hydroxyethyl group attached to the fourth position of the resorcinol ring. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxyethyl)resorcinol typically involves the alkylation of resorcinol with ethylene oxide or ethylene carbonate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack on the ethylene oxide, leading to the formation of the hydroxyethyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Hydroxyethyl)resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethylresorcinol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups on the resorcinol ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-(1-Hydroxyethyl)benzaldehyde or 4-(1-Hydroxyethyl)benzoic acid.
Reduction: Formation of 4-ethylresorcinol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(1-Hydroxyethyl)resorcinol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential use in skin lightening and anti-aging products due to its ability to inhibit tyrosinase activity.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxyethyl)resorcinol involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibitory effect on tyrosinase, an enzyme involved in melanin synthesis, is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. This makes it a valuable compound in cosmetic formulations aimed at skin lightening.
Comparación Con Compuestos Similares
Resorcinol: The parent compound, known for its antiseptic and disinfectant properties.
Hexylresorcinol: An alkyl derivative used in skin care products for its antiseptic and skin lightening properties.
4-Hexylresorcinol: Known for its application in wound healing and anti-inflammatory effects.
Uniqueness: 4-(1-Hydroxyethyl)resorcinol stands out due to its specific hydroxyethyl group, which imparts unique chemical properties and biological activities. Its ability to inhibit tyrosinase more effectively than other resorcinol derivatives makes it particularly valuable in cosmetic and dermatological applications.
Propiedades
Número CAS |
67828-36-8 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
4-(1-hydroxyethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3 |
Clave InChI |
DUNRSBLUMXLQPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


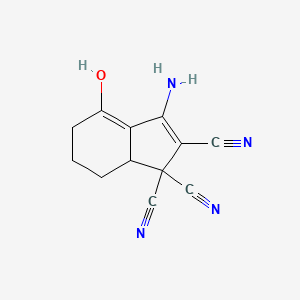





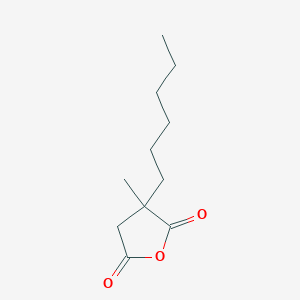

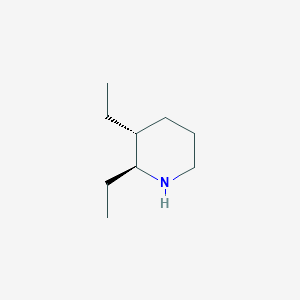

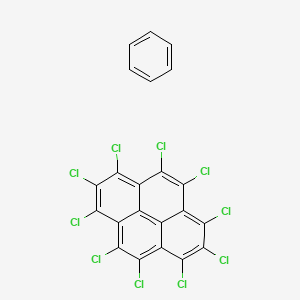
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)

